Cas no 2253639-30-2 (5-Bromo-1-methoxy-2,7-naphthyridine)
5-Bromo-1-methoxy-2,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-methoxy-2,7-naphthyridine
- Z3410847189
-
- Inchi: 1S/C9H7BrN2O/c1-13-9-7-4-11-5-8(10)6(7)2-3-12-9/h2-5H,1H3
- InChI Key: QTBPRUCDUGSUGI-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2C(=NC=CC=21)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- XLogP3: 2
- Topological Polar Surface Area: 35
5-Bromo-1-methoxy-2,7-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504356-0.05g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 0.05g |
$162.0 | 2025-02-19 | |
| Enamine | EN300-6504356-0.1g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
| Enamine | EN300-6504356-0.25g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
| Enamine | EN300-6504356-0.5g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
| Enamine | EN300-6504356-1.0g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 1.0g |
$699.0 | 2025-02-19 | |
| Enamine | EN300-6504356-2.5g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 2.5g |
$1370.0 | 2025-02-19 | |
| Enamine | EN300-6504356-5.0g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 5.0g |
$2028.0 | 2025-02-19 | |
| Enamine | EN300-6504356-10.0g |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
| 1PlusChem | 1P028NZ6-50mg |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95% | 50mg |
$255.00 | 2024-05-25 | |
| 1PlusChem | 1P028NZ6-100mg |
5-bromo-1-methoxy-2,7-naphthyridine |
2253639-30-2 | 95% | 100mg |
$350.00 | 2024-05-25 |
5-Bromo-1-methoxy-2,7-naphthyridine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-Bromo-1-methoxy-2,7-naphthyridine
Introduction to 5-Bromo-1-methoxy-2,7-naphthyridine (CAS No. 2253639-30-2)
5-Bromo-1-methoxy-2,7-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 2253639-30-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the naphthyridine class, a structural motif characterized by a fused bicyclic system containing nitrogen atoms. The presence of both bromine and methoxy substituents on the naphthyridine ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of novel bioactive molecules.
The 5-Bromo-1-methoxy-2,7-naphthyridine scaffold has been extensively explored in recent years due to its potential applications in drug discovery. Its aromatic nature and electron-withdrawing bromine substituent make it an attractive intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with tailored biological activities. Researchers have leveraged this compound to develop inhibitors targeting various therapeutic pathways, including kinases, transcription factors, and other enzymes relevant to human diseases.
In the realm of medicinal chemistry, the 5-Bromo-1-methoxy-2,7-naphthyridine core has been incorporated into molecules designed to modulate protein-protein interactions and signal transduction cascades. For instance, studies have demonstrated its utility in generating small-molecule probes that interact with specific domains of target proteins. These probes are invaluable tools for elucidating the mechanisms of disease and for identifying new therapeutic candidates. The methoxy group in particular plays a crucial role in fine-tuning the pharmacokinetic properties of derived compounds, enhancing their solubility and metabolic stability.
Recent advancements in computational chemistry have further highlighted the potential of 5-Bromo-1-methoxy-2,7-naphthyridine as a building block. Molecular modeling studies suggest that this compound can be engineered to exhibit high selectivity for certain biological targets, minimizing off-target effects. Such precision is critical for developing drugs with improved safety profiles. Additionally, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.
The synthesis of 5-Bromo-1-methoxy-2,7-naphthyridine itself presents an interesting challenge due to its nitrogen-rich structure. However, modern synthetic methodologies have made significant strides in optimizing its preparation. For example, palladium-catalyzed coupling reactions combined with nucleophilic substitution strategies have enabled efficient access to this intermediate. These synthetic routes not only improve yield but also allow for scalable production, making it more feasible for industrial applications.
One notable application of 5-Bromo-1-methoxy-2,7-naphthyridine is in the development of anticancer agents. Researchers have synthesized derivatives of this compound that exhibit potent inhibitory effects on tyrosine kinases involved in tumor growth and progression. Preclinical studies indicate that these derivatives can disrupt signaling pathways critical for cancer cell survival and proliferation. The bromine substituent is particularly important here, as it allows for further derivatization into more complex structures with enhanced bioactivity.
The role of 5-Bromo-1-methoxy-2,7-naphthyridine in drug discovery extends beyond oncology. It has also been explored as a precursor for compounds targeting infectious diseases and neurological disorders. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes associated with viral replication and neurodegenerative conditions. The methoxy group’s influence on molecular properties ensures that these derivatives exhibit favorable pharmacokinetic profiles while maintaining high affinity for their intended targets.
The growing interest in 5-Bromo-1-methoxy-2,7-naphthyridine underscores its significance as a pharmacophore in modern drug design. As computational tools become more sophisticated and synthetic techniques advance, the potential applications of this compound are likely to expand further. Collaborative efforts between chemists and biologists will continue to drive innovation in this area, leading to the discovery of novel therapeutics that address unmet medical needs.
In conclusion,5-Bromo-1-methoxy-2,7-naphthyridine (CAS No. 2253639-30-2) represents a valuable scaffold with diverse applications in pharmaceutical research. Its unique structural features enable the synthesis of bioactive molecules with tailored properties suitable for treating various diseases. As research progresses,5-Bromo-1-methoxy-2,7-naphthyridine will undoubtedly remain at the forefront of medicinal chemistry innovation.
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